

Application Notes: Vevorisertib In Vitro Cell Viability Assay

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Compound of Interest

Compound Name: Vevorisertib

Cat. No.: B3322094

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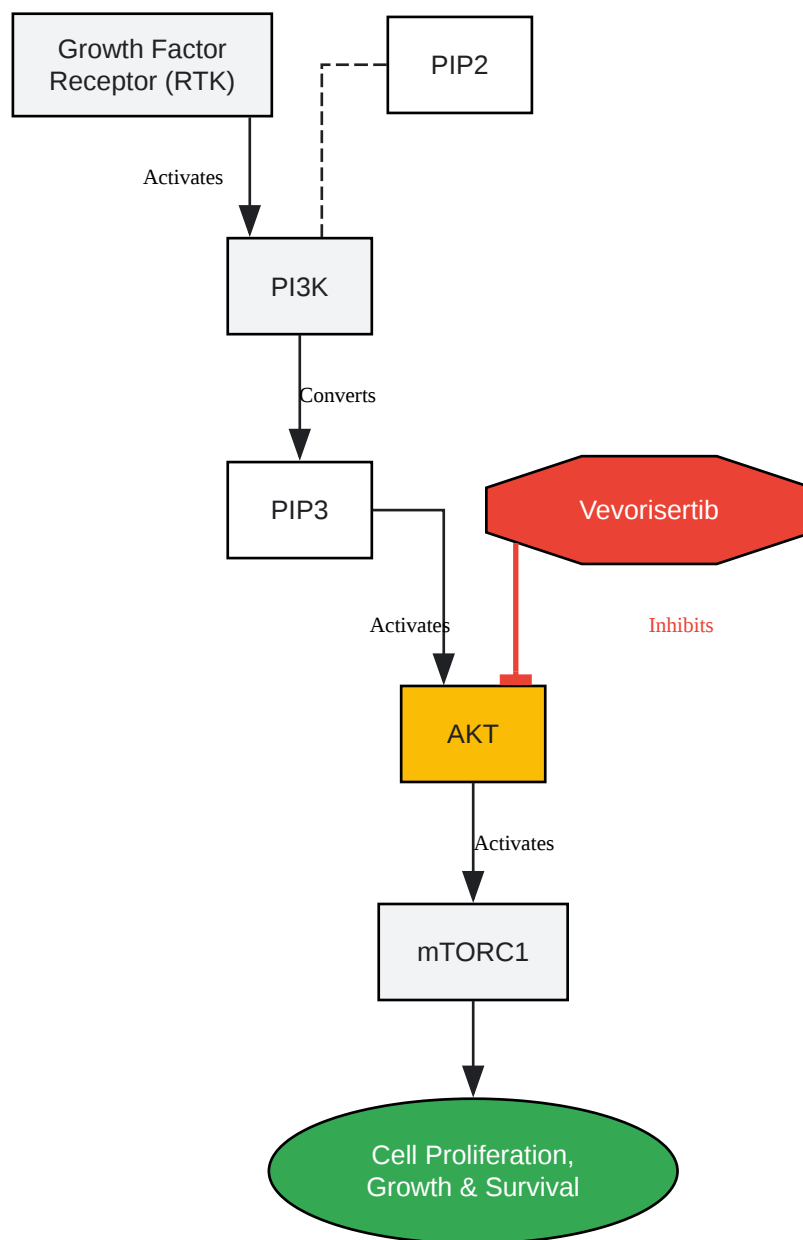
Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[2][3] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA, AKT, or the loss of the tumor suppressor PTEN.[4][5] By inhibiting AKT, **Vevorisertib** effectively blocks downstream signaling, leading to decreased cancer cell proliferation and survival. These application notes provide a detailed protocol for assessing the in vitro efficacy of **Vevorisertib** by determining its half-maximal inhibitory concentration (IC50) using a luminescent cell viability assay.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for kinases like AKT and PDK1.[6] Once recruited to the membrane, AKT is fully activated through phosphorylation.[6] Activated AKT then modulates a variety of downstream substrates, including mTOR, to promote cell growth, proliferation, and to inhibit apoptosis.[2] **Vevorisertib** exerts its anti-cancer effects by

directly inhibiting the kinase activity of AKT, thereby blocking this entire pro-survival signaling cascade.



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Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Determining Vevorisertib IC50 with CellTiter-Glo®

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of **Vevorisertib**. The assay quantifies ATP, an indicator of metabolically active cells, to assess viability.^[7]^[8] The luminescent signal produced is directly proportional to the number of viable cells in culture.^[7]

Materials and Equipment

Reagents & Consumables:

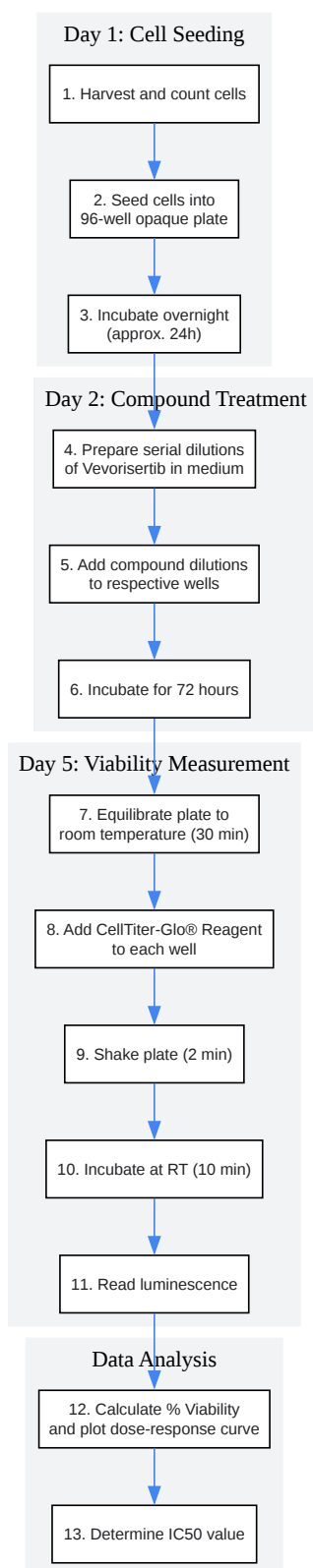
- **Vevorisertib** (ARQ 751)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line)
- Complete cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
- Sterile, opaque-walled 96-well cell culture plates^[9]

Equipment:

- Class II Biosafety Cabinet
- Humidified CO2 Incubator (37°C, 5% CO2)
- Inverted Microscope
- Water Bath (37°C)

- Centrifuge
- Hemocytometer or automated cell counter
- Multichannel pipettes and sterile tips
- Plate Luminometer
- Orbital shaker for microplates

Protocol Workflow



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Experimental workflow for **Vevorisertib** cell viability assay.

Step-by-Step Procedure

Day 1: Cell Seeding

- Culture cells in T-75 flasks until they reach 70-80% confluency.
- Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
- Count the cells using a hemocytometer. Ensure cell viability is >95%.
- Dilute the cell suspension to the predetermined optimal seeding density (e.g., 3,000-8,000 cells/well) in complete medium.
- Using a multichannel pipette, seed 100 μ L of the cell suspension into each well of a white, opaque-walled 96-well plate.
- Include control wells: "Vehicle Control" wells receive cells, and "Background" wells receive 100 μ L of medium only.^[10]
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 2: **Vevorisertib** Treatment

- Prepare a 10 mM stock solution of **Vevorisertib** in DMSO.
- Perform serial dilutions of the **Vevorisertib** stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 μ M). Prepare enough of each concentration to treat triplicate wells. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
- Carefully remove the plate from the incubator and add the appropriate volume of the **Vevorisertib** dilutions and vehicle control to the designated wells.
- Return the plate to the incubator and incubate for 72 hours.

Day 5: Cell Viability Measurement

- Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and allow the lyophilized substrate to equilibrate to room temperature before reconstitution.^[9]
- Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.^[10]
- Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).^[10]
- Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.^[9]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.^[9]
- Measure the luminescence of each well using a plate luminometer.

Data Presentation and Analysis

- Calculate Average Background: Average the raw luminescence units (RLU) from the "Background" wells (medium only).
- Subtract Background: Subtract the average background RLU from all other RLU readings.
- Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.
 - $\% \text{ Viability} = (\text{RLU_of_Treated_Sample} / \text{Average_RLU_of_Vehicle_Control}) * 100$
- Determine IC50: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.^{[11][12]} Plot the Percent Viability against the log-transformed concentrations of **Vevorisertib**. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value.

Table 1: Example Data Layout for IC50 Determination

Vevorisertib Conc. (nM)	Log Concentration	Avg. RLU (n=3)	RLU (Background Subtracted)	% Viability
0 (Vehicle)	-	1,550,000	1,549,500	100.0%
0.1	-1.0	1,545,000	1,544,500	99.7%
1	0.0	1,480,000	1,479,500	95.5%
10	1.0	1,100,000	1,099,500	71.0%
100	2.0	780,000	779,500	50.3%
1000	3.0	250,000	249,500	16.1%
10000	4.0	55,000	54,500	3.5%
0 (Background)	-	500	-	-

Table 2: Reported **Vevorisertib** Activity (Enzymatic Assay)

Target	IC50 (nM)
AKT1	0.55
AKT2	0.81
AKT3	1.31

Data represents the direct inhibitory concentration against the purified enzymes and may differ from cell-based assay results.^[1]

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